molecular formula C12H12N2O2 B11887413 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione

4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione

Cat. No.: B11887413
M. Wt: 216.24 g/mol
InChI Key: KEBXCIMOOBHSIV-UHFFFAOYSA-N
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Description

4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrroloindoles. These compounds are known for their unique structural features and potential applications in various fields, including organic electronics and medicinal chemistry. The compound’s structure consists of a fused pyrrole and indole ring system, which imparts significant stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione can be achieved through several methods. One common approach involves the acid-catalyzed dimerization reaction of pyrroles. This method is metal-free and utilizes pyrrole substrates synthesized from biological dipeptides . The reaction conditions typically involve the use of bulky p-toluene sulfonic acid (TsOH) as a catalyst, which promotes the formation of the desired product with a cis-configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acid-catalyzed dimerization reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and catalyst loading. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrroloindole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrroloindoles, oxidized derivatives, and reduced forms of the original compound.

Scientific Research Applications

4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,8-Dimethyl-5,7-dihydropyrrolo[2,3-f]indole-2,6(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both pyrrole and indole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4,8-dimethyl-1,3,5,7-tetrahydropyrrolo[2,3-f]indole-2,6-dione

InChI

InChI=1S/C12H12N2O2/c1-5-7-3-9(15)14-12(7)6(2)8-4-10(16)13-11(5)8/h3-4H2,1-2H3,(H,13,16)(H,14,15)

InChI Key

KEBXCIMOOBHSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(=O)NC2=C(C3=C1NC(=O)C3)C

Origin of Product

United States

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